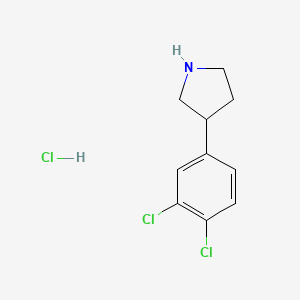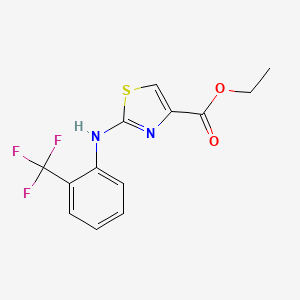![molecular formula C11H14BrN B1405909 N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine CAS No. 1542858-27-4](/img/structure/B1405909.png)
N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine
Übersicht
Beschreibung
N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine, also known as BMPMA, is a cyclopropanamine derivative which has become increasingly popular in recent years due to its potential applications in synthetic organic chemistry and materials science. BMPMA is a versatile molecule which can be used in a variety of ways, including as a reagent for the synthesis of other molecules and as a precursor for the synthesis of other materials.
Wissenschaftliche Forschungsanwendungen
Cyclopropanamine Compounds in Disease Treatment
N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine is a part of the cyclopropanamine compounds family, which has significant implications in treating various disease states, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. These compounds function as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme crucial in histone methylation and gene expression regulation. LSD1 inhibition leads to increased methylation of histone 3, influencing gene expression alterations linked to the above-mentioned diseases (Blass, 2016).
Application in Synthesis Processes
These compounds are utilized in complex synthesis processes in organic chemistry. For instance, they are involved in the preparation of diverse cyclopropylideneacetates, which serve as multifunctional building blocks in organic synthesis. This application underscores their significance in creating complex molecular structures for various research and industrial purposes (Limbach et al., 2004).
Involvement in Bioactivity Studies
Cyclopropanamine derivatives, including N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine, have been studied for their bioactivity. This includes exploring their inhibitory action on enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases such as Alzheimer's and Parkinson's. Such studies highlight the potential therapeutic applications of these compounds (Boztaş et al., 2019).
Role in Analytical Characterization and Drug Discovery
In the field of drug discovery and development, these cyclopropanamine compounds are characterized analytically for their physical and chemical properties, which is crucial for understanding their interaction with biological systems and potential as therapeutic agents. This includes studies on their binding affinity, metabolic pathways, and efficacy (Brandt et al., 2017).
Antiviral and Antimicrobial Research
Research on cyclopropanamine derivatives also extends to their antiviral and antimicrobial properties. Studies have been conducted to evaluate their effectiveness against various viruses and bacteria, contributing to the development of new antimicrobial and antiviral agents (Zhou et al., 2004).
Eigenschaften
IUPAC Name |
N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-2-5-11(12)9(6-8)7-13-10-3-4-10/h2,5-6,10,13H,3-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHGNCAVLTWLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride](/img/structure/B1405826.png)
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1405828.png)
![3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B1405830.png)
![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)
![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)
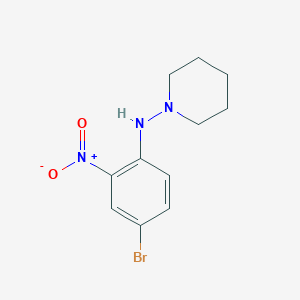
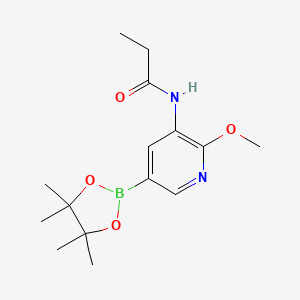
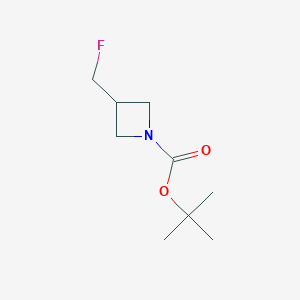
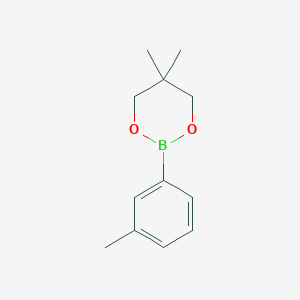
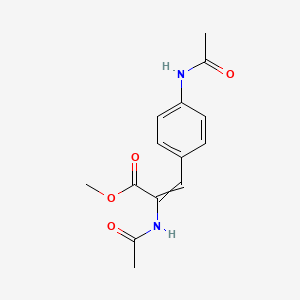
![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)
![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)
